Product packaging for s-Ethyl thiopropionate(Cat. No.:CAS No. 2432-42-0)

s-Ethyl thiopropionate

Cat. No.: B1345758
CAS No.: 2432-42-0
M. Wt: 118.2 g/mol
InChI Key: HNEVHBHRLCAKKQ-UHFFFAOYSA-N
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Description

Significance of Thioester Functionality in Organic and Biochemistry

Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). This functionality is analogous to that of an ester, with a sulfur atom replacing the ester oxygen. This substitution imparts unique chemical properties that make thioesters pivotal in both organic chemistry and biochemistry. The carbon-sulfur (C-S) bond in thioesters is weaker than the carbon-oxygen (C-O) bond in esters, and the sulfur atom is less electronegative than oxygen. nih.gov Consequently, thioesters are more reactive and are considered "high-energy" compounds. Upon hydrolysis, a reaction where water breaks down the compound, thioesters release a significant amount of free energy. nih.gov

This high-energy nature is fundamental to their role in metabolism. Acetyl-CoA (acetyl coenzyme A) is arguably the most crucial thioester in biochemistry, acting as a central hub in the metabolism of carbohydrates, fats, and proteins and serving as the primary carrier of acyl groups. nih.govnih.gov The energy released from the hydrolysis of its thioester bond drives essential biochemical reactions, including the citric acid cycle. nih.gov In organic synthesis, the reactivity of thioesters makes them valuable intermediates and acylating agents, capable of transferring an acyl group to other molecules. nih.govwikipedia.org

Overview of S-Ethyl Thiopropionate within the Broader Thioester Class

This compound, also known as S-ethyl propanethioate, is a member of the aliphatic thioester subclass. Its structure consists of a propionyl group (a three-carbon acyl group) attached to the sulfur atom of ethanethiol (B150549). cymitquimica.comresearchgate.net As a simple aliphatic thioester, it serves as a fundamental model for understanding the reactivity and properties inherent to this class of compounds. Unlike the complex, high-molecular-weight thioesters found in intricate biological pathways (like Acetyl-CoA), this compound is a small, volatile molecule. robinsonbrothers.ukacs.org Its properties and reactions are representative of short-chain thioesters, which are noted for their roles as flavor and fragrance components and as versatile reagents in chemical synthesis. researchgate.netrobinsonbrothers.uk

Historical Context of Aliphatic Thioester Investigations in Chemical Science

The study of thioesters is deeply connected to the development of modern biochemistry and organic chemistry. While early organosulfur chemistry dates back to the 19th century, the profound biological significance of thioesters came into focus with the discovery and structural elucidation of Coenzyme A in the mid-20th century by Fritz Lipmann, for which he was awarded the Nobel Prize in 1953. This discovery illuminated the central role of thioesters in activating carboxylic acids for metabolic transformations.

The concept of a "Thioester World" has been proposed as a hypothesis for the origin of life, suggesting that thioesters could have been key energy currency molecules in prebiotic metabolic pathways, predating the role of ATP. cymitquimica.comacs.org In synthetic organic chemistry, research on aliphatic thioesters has evolved from basic reactivity studies to the development of sophisticated catalytic methods for their synthesis, such as palladium-catalyzed hydrothiocarbonylation. researchgate.netresearchgate.net These investigations have established aliphatic thioesters not just as biochemical curiosities but as important building blocks and functional molecules in their own right. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B1345758 s-Ethyl thiopropionate CAS No. 2432-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)7-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEVHBHRLCAKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179063
Record name S-Ethyl propanethioate
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2432-42-0
Record name S-Ethyl propanethioate
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Record name S-Ethyl propanethioate
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Record name 2432-42-0
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Record name S-Ethyl propanethioate
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Record name S-ethyl propanethioate
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Chemical and Physical Properties

Molecular Structure and Formula

S-Ethyl thiopropionate is a well-defined chemical entity with the following structural and molecular identifiers.

PropertyValueSource(s)
Molecular Formula C₅H₁₀OS researchgate.netresearchgate.netchemrxiv.org
Molecular Weight 118.20 g/mol researchgate.net
IUPAC Name S-ethyl propanethioate chemrxiv.orgthegoodscentscompany.com
CAS Number 2432-42-0 researchgate.netresearchgate.netchemrxiv.org
SMILES String CCSC(=O)CC researchgate.net
InChI Key HNEVHBHRLCAKKQ-UHFFFAOYSA-N researchgate.netchemrxiv.org

Spectroscopic Data (IR, NMR, Mass Spectrometry)

The structure of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing in the region of 1680-1650 cm⁻¹. This is at a lower wavenumber compared to oxygen esters due to the influence of the adjacent sulfur atom. Other significant peaks include those for C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the two ethyl groups. The ethyl group attached to the sulfur (S-CH₂-CH₃) would present as a quartet and a triplet. The ethyl group of the propionyl moiety (C(=O)-CH₂-CH₃) would also appear as a quartet and a triplet, but in different chemical shift environments.

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm). Signals for the four other unique carbon atoms in the ethyl and propionyl groups would also be present.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. chemrxiv.orgthegoodscentscompany.com Common fragmentation patterns would involve the cleavage of the C-S bond and the C-C bonds adjacent to the carbonyl group.

Physical Characteristics

This compound is a colorless liquid under standard conditions, possessing a distinct odor often described as fruity. cymitquimica.comresearchgate.net Its physical properties are summarized in the table below.

PropertyValueSource(s)
Physical State Liquid researchgate.netresearchgate.net
Appearance Colorless to pale yellow liquid cymitquimica.comeuropa.eu
Boiling Point 136 °C (at 760 mmHg) europa.eu
Melting Point -95 °C researchgate.net
Density ~0.96 g/cm³ acs.orgresearchgate.net
Refractive Index ~1.45-1.46 acs.orgresearchgate.net
Solubility Limited solubility in water; soluble in organic solvents like alcohol. cymitquimica.comresearchgate.net
Flash Point 36 °C (96.8 °F) researchgate.net

Natural Occurrence and Biosynthesis

Identification in Natural Sources

While S-Ethyl thiopropionate itself is not widely documented as a major component of common fruits, it is recognized as a natural flavoring substance. The European Union lists S-ethyl propanethioate (FL No. 12.125) as a flavoring agent. nih.gov Closely related compounds are well-known natural constituents. For instance, ethyl propionate, its oxygen ester analog, is found in fruits like kiwi and strawberries. acs.org Various other thioesters are key aroma components in fruits, most notably durian, which contains compounds like S-ethyl ethanethioate. mdpi.comoup.com The presence of these structural analogs in nature suggests that the building blocks and pathways for forming short-chain aliphatic thioesters are available in biological systems.

Biosynthetic Pathways Leading to Aliphatic Thioesters

The biosynthesis of thioesters in nature is fundamentally linked to the activation of carboxylic acids. In many organisms, short-chain fatty acids are activated by forming a thioester linkage with Coenzyme A (CoA), a process that requires ATP. thegoodscentscompany.com These acyl-CoA intermediates can then serve as precursors for other molecules.

Research on microorganisms like Geotrichum candidum has shown enzymatic pathways for the synthesis of short-chain S-methyl thioesters, such as S-methyl thioacetate, from methanethiol (B179389) and acetyl-CoA. However, for longer chain acyl-CoA compounds (C3 to C6), thioester synthesis was found to be primarily a spontaneous, non-enzymatic reaction under certain conditions. Esterases from bacteria such as Bacillus licheniformis are also known to be capable of generating short-chain ethyl esters and thioesters, highlighting the microbial potential for producing these flavor compounds. researchgate.net The general mechanism involves the enzymatic condensation of a thiol (like ethanethiol) with an activated acyl group (like propionyl-CoA).

Synthesis and Manufacturing

Common Laboratory-Scale Synthetic Routes

Several reliable methods exist for the laboratory synthesis of S-Ethyl thiopropionate and other thioesters.

From Acyl Chlorides: A common and efficient method involves the reaction of propanoyl chloride with ethanethiol (B150549) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Esterification with Dehydrating Agents: Propionic acid can be condensed directly with ethanethiol using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. cymitquimica.com

Palladium-Catalyzed Hydrothiocarbonylation: Modern catalytic methods allow for the synthesis of linear aliphatic thioesters from unactivated terminal alkenes, carbon monoxide, and thiols, offering high selectivity and functional group tolerance. researchgate.net

Thioesterification: Biocatalytic methods using immobilized lipases can synthesize thioesters from a carboxylic acid and a thiol, often in a solvent-free medium, presenting a greener alternative to traditional chemical synthesis. chemrxiv.org

Industrial Production Methods and Challenges

This compound is produced commercially and is available from various chemical suppliers who specialize in aroma and fine chemicals. acs.orgeuropa.eu Industrial production likely utilizes scalable versions of established laboratory methods, such as the direct esterification of propionic acid with ethanethiol, catalyzed by a strong acid. The primary challenges in industrial production include managing the potent and unpleasant odors of the thiol starting materials, ensuring high purity of the final product for food and fragrance applications, and developing cost-effective and environmentally benign processes. The use of biocatalytic methods with immobilized enzymes is an area of active development to address some of these challenges. chemrxiv.org

Applications

Use in the Food and Fragrance Industry

The primary application of S-Ethyl thiopropionate is as a flavoring agent in the food industry. cymitquimica.comresearchgate.net Its characteristic fruity and sulfurous notes contribute to the flavor profiles of a wide variety of products. It is used in dairy products, confectionery, baked goods, and non-alcoholic beverages. europa.eu The Good Scents Company provides a table of typical usage levels, which are generally in the parts-per-million range, highlighting its potency as a flavor compound. europa.eu Although it possesses a strong aroma, it is not typically used as a standalone fragrance ingredient in perfumery.

Role as a Reagent in Organic Synthesis

The inherent reactivity of the thioester functional group makes this compound a useful reagent and building block in organic synthesis.

Peptide Synthesis: Thioesters are critical for native chemical ligation (NCL), a key method for the total chemical synthesis of proteins. In one notable example, a derivative of ethyl thiopropionate was used in the multi-step synthesis of a complex glycopeptide fragment of Erythropoietin (EPO), a therapeutically important protein. oup.com

Coupling Reactions: this compound has been employed as a model substrate in the development of new synthetic methodologies. For instance, it was used in iron-catalyzed coupling reactions with amides and sulfonamides to efficiently produce imides and acylsulfonamides, which are important structures in medicinal chemistry. robinsonbrothers.uk Its role as an active intermediate allows for the transformation into a wide range of other molecules. robinsonbrothers.uk

Metabolism and Degradation

Enzymatic Hydrolysis of Thioesters

In biological systems, thioesters are subject to enzymatic hydrolysis. Esterases and lipases, which are enzymes that typically hydrolyze oxygen esters, can also cleave the C-S bond of thioesters. nih.gov This reaction breaks the thioester down into its constituent carboxylic acid (propionic acid) and thiol (ethanethiol). cymitquimica.com This hydrolytic breakdown is a key step in the metabolic processing of thioesters and is analogous to the breakdown of fats and oils in the body. An example from core metabolism is the hydrolysis of (S)-citryl CoA to citrate (B86180) and Coenzyme A, a reaction within the citric acid cycle. acs.org

Metabolic Fate in Biological Systems

The metabolic fate of S-Ethyl thiopropionate is linked to the pathways of its hydrolysis products. Propionic acid is a common metabolite that can be converted to succinyl-CoA and enter the citric acid cycle. Ethanethiol (B150549) is metabolized through oxidation of the sulfur atom.

A study on the metabolism of 3-ethylthiopropionate, a structural isomer and an intermediate in the catabolism of the toxic amino acid ethionine, provides significant insight. researchgate.net When rats were fed 3-ethylthiopropionate, they expired the volatile sulfur compound ethanethiol. researchgate.net The study documented the compound's toxicity, suggesting that the metabolic pathway involving this thioester may contribute to the toxic effects of ethionine. researchgate.net This indicates that the breakdown of this compound would likely also release ethanethiol, which would then be subject to further metabolic processing and detoxification.

Conclusion

Summary of Key Scientific Insights

S-Ethyl thiopropionate emerges as a scientifically significant molecule that bridges fundamental biochemistry and applied chemical synthesis. Its identity as a high-energy thioester explains its utility as a reactive intermediate, a role epitomized by the central metabolic functions of its complex cousin, Acetyl-CoA. While its natural occurrence is subtle, its application as a potent flavoring agent is well-established in the food industry. In the laboratory, it serves as a valuable building block for constructing complex molecules, including pharmaceuticals and proteins. Research into its synthesis continues to evolve, with modern catalytic and biocatalytic methods offering more efficient and sustainable routes to its production.

Future Research Directions

Future investigations could further illuminate the specific biosynthetic pathways of short-chain thioesters in flavor-producing microorganisms, potentially enabling enhanced biotechnological production. Deeper exploration of its reactivity could uncover novel applications in organic synthesis, particularly in the development of new coupling reactions or in the synthesis of complex natural products. Furthermore, more detailed toxicological and metabolic studies could provide a clearer understanding of the fate of aliphatic thioesters in biological systems and their contribution to the sensory and physiological effects of foods and other consumer products.

Compound Directory

Q & A

Q. What are the established synthetic protocols for s-ethyl thiopropionate, and how is purity validated?

s-Ethyl thiopropionate is synthesized via thioesterification of propionic acid derivatives with ethanethiol under acidic or catalytic conditions. A typical protocol involves reacting 3-mercaptopropionic acid with ethyl iodide in the presence of a base (e.g., triethylamine) . Characterization requires 1H/13C NMR to confirm the thioester linkage (C=S stretch at ~590–630 cm⁻¹ in IR spectroscopy) and gas chromatography (GC) to verify purity (>99%). For reproducibility, experimental details (solvent, temperature, stoichiometry) must align with protocols in peer-reviewed journals, avoiding unreferenced commercial databases .

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Stability studies require controlled degradation experiments:

  • pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and monitor degradation via HPLC or LC-MS at timed intervals.
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds. Data interpretation should include Arrhenius plots for activation energy calculations. Ensure replicates (n ≥ 3) to account for experimental variability .

Advanced Research Questions

Q. What computational strategies are used to model the electronic properties of this compound in enzyme-substrate interactions?

Quantum mechanical (QM) methods, such as Hartree-Fock/6-31G * or density functional theory (DFT), generate bond lengths, angles, and partial charges for molecular dynamics (MD) simulations. For example, Gaussian09-derived parameters for s-ethyl thiopropionate have been integrated into CHARMM36 force fields to study its role as a myristoyl-CoA analog in N-myristoyltransferase binding . Key steps:

  • Geometry optimization of the thioester moiety.
  • Charge fitting using the RESP/ESP methodology.
  • Validation via free-energy perturbation (FEP) or umbrella sampling .

Q. How can contradictory kinetic data from this compound-mediated RAFT polymerizations be resolved?

Discrepancies in chain-transfer coefficients (Ctr) may arise from:

  • Impurity effects : Trace inhibitors (e.g., oxygen) alter radical kinetics. Use rigorous degassing (freeze-pump-thaw cycles) and initiator purity checks.
  • Solvent polarity : Adjust dielectric constants to match reported conditions.
  • Data normalization : Compare rates relative to a reference monomer (e.g., styrene). Advanced statistical tools (Bayesian regression, error-weighted fitting) reconcile outliers .

Q. What methodologies enable the detection of this compound’s reaction intermediates in catalytic systems?

In situ spectroscopic techniques are critical:

  • EPR spectroscopy : Identifies radical intermediates in polymerization.
  • Raman spectroscopy : Tracks thioester C=S bond cleavage.
  • Stopped-flow NMR : Captures transient species in sub-second timescales. Combine with DFT-predicted intermediate structures for mechanistic validation .

Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in thioester hydrolysis rates across replicate experiments?

Use mixed-effects models to distinguish between intra- and inter-experimental variability. For example:

  • Fixed effects: pH, temperature.
  • Random effects: batch-to-batch reagent differences. Report confidence intervals (95%) and perform ANOVA with post-hoc Tukey tests. Data visualization tools (e.g., Box plots, scatter matrices) enhance clarity .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols across laboratories?

Implement round-robin testing :

  • Distribute standardized protocols to ≥3 independent labs.
  • Compare yields, purity (GC/MS), and spectral data (NMR).
  • Use Cohen’s κ coefficient to assess inter-lab agreement. Publish detailed supplementary materials (e.g., step-by-step videos, raw spectra) to minimize ambiguity .

Ethical and Reporting Standards

Q. How should researchers address safety concerns when handling s-ethyl thiopropionate in oxidative environments?

  • Risk assessment : Review SDS for acute toxicity (oral LD50: 500–1000 mg/kg in rodents).
  • Mitigation : Use inert atmospheres (N2/Ar) to prevent disulfide formation.
  • Waste disposal : Neutralize with 10% NaOH before incineration. Document all safety protocols in the "Experimental" section .

Q. What criteria determine whether this compound data should be archived as supplementary information?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include primary data (NMR/GC spectra) if they exceed five compounds in the main text.
  • Provide raw simulation trajectories (e.g., .dcd files) for MD studies. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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